N-(4-methylbenzyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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Description
N-(4-methylbenzyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as MPTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTC belongs to the class of compounds known as synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant. The purpose of
Scientific Research Applications
Carcinogen Metabolites and Tobacco
The study of human urinary carcinogen metabolites, including those from tobacco, highlights the importance of understanding the metabolism of carcinogens and their potential impacts on human health. This research is vital for developing biomarkers for investigating tobacco use and cancer, emphasizing the utility of assays in delineating exposed versus non-exposed individuals and understanding carcinogen metabolism in humans (Hecht, 2002).
Environmental Fate of Parabens
Parabens, compounds structurally related to N-(4-methylbenzyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, are explored for their occurrence, fate, and behavior in aquatic environments. This research offers insights into the environmental impact of widely used preservatives, highlighting their presence in surface water and sediments due to continuous introduction from consumer products (Haman et al., 2015).
Thiophene Analogues and Carcinogenic Evaluation
The evaluation of thiophene analogues of benzidine and 4-aminobiphenyl for potential carcinogenicity sheds light on the structural activity relationships of these compounds. This research informs on the safety and potential risks associated with the use of thiophene-based compounds in pharmaceuticals and other applications (Ashby et al., 1978).
Novel Synthetic Opioids
Exploring non-fentanil novel synthetic opioids, including N-substituted benzamides and acetamides, contributes to understanding the chemistry and pharmacology of these compounds. This area of research is crucial for monitoring emerging substances of abuse and assessing their impact on drug markets and public health (Sharma et al., 2018).
Pharmacological Profile of Phenylpiracetam Derivatives
The study of the stereochemistry of phenylpiracetam and its methyl derivative emphasizes the relationship between the configuration of stereocenters and biological properties, highlighting the significance of enantiomerically pure compounds in enhancing pharmacological profiles (Veinberg et al., 2015).
Advanced Oxidation Processes
Research on the degradation of acetaminophen by advanced oxidation processes illustrates the pathways, by-products, and biotoxicity of pharmaceutical compounds in water treatment. This knowledge aids in improving the efficiency of removing recalcitrant compounds from the environment (Qutob et al., 2022).
properties
IUPAC Name |
4-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-17-5-9-19(10-6-17)15-25-24(27)23-22(26-13-3-4-14-26)21(16-28-23)20-11-7-18(2)8-12-20/h3-14,16H,15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZCHIRIOMPHMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide |
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